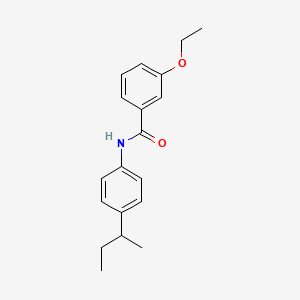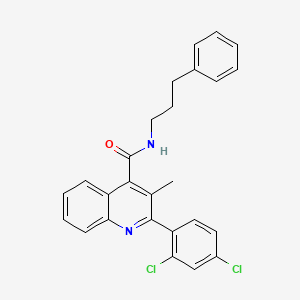![molecular formula C22H20ClN3O4S B5122736 N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5122736.png)
N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as ACMSD inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor works by inhibiting the enzyme this compound, which is involved in the metabolism of tryptophan. By inhibiting this compound, this compound inhibitor reduces the production of kynurenine, which is a metabolite that promotes inflammation and tumor growth. Additionally, this compound inhibitor has been shown to activate the Nrf2 pathway, which is a cellular defense mechanism that protects against oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound inhibitor has been shown to have various biochemical and physiological effects. In cancer research, this compound inhibitor reduces the production of kynurenine, which promotes tumor growth and metastasis. In neurodegenerative disorders, this compound inhibitor reduces inflammation and oxidative stress, which are key factors in the development of these diseases. In autoimmune diseases, this compound inhibitor reduces the activity of immune cells that attack healthy tissues, which can prevent tissue damage and improve disease outcomes.
実験室実験の利点と制限
N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which allows for precise control over the experimental conditions. Additionally, this compound inhibitor has been extensively studied in vitro and in vivo, which provides a strong foundation for future research. However, this compound inhibitor also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, this compound inhibitor has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
将来の方向性
There are several potential future directions for N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor research. One direction is to investigate its therapeutic potential in combination with other drugs or therapies. For example, this compound inhibitor may enhance the efficacy of chemotherapy or immunotherapy in cancer treatment. Another direction is to study the effects of this compound inhibitor on different cell types and tissues. For instance, this compound inhibitor may have different effects on immune cells compared to cancer cells. Finally, future research could focus on developing new formulations of this compound inhibitor that improve its solubility and bioavailability.
Conclusion
In conclusion, this compound inhibitor is a promising chemical compound that has potential therapeutic applications in various diseases. Its mechanism of action involves inhibiting the enzyme this compound, which reduces the production of kynurenine and activates the Nrf2 pathway. This compound inhibitor has been extensively studied in vitro and in vivo, and has shown promising results in cancer, neurodegenerative disorders, and autoimmune diseases. While this compound inhibitor has some limitations, there are several potential future directions for research that could further enhance its therapeutic potential.
合成法
The synthesis method of N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor involves the reaction of 4-chloro-3-nitrobenzoic acid with N-(4-acetylamino)phenyl)-4-methylbenzenesulfonamide in the presence of a base catalyst. The resulting intermediate is then reduced to this compound inhibitor using a reducing agent such as sodium dithionite. The final product is obtained through purification and crystallization.
科学的研究の応用
N-[4-(acetylamino)phenyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, this compound inhibitor has been shown to inhibit the growth of cancer cells by reducing the production of kynurenine, which is a metabolite that promotes tumor growth. In neurodegenerative disorders, this compound inhibitor has been found to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. In autoimmune diseases, this compound inhibitor has been shown to reduce the activity of immune cells that attack healthy tissues.
特性
IUPAC Name |
N-(4-acetamidophenyl)-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-14-3-6-19(7-4-14)26-31(29,30)21-13-16(5-12-20(21)23)22(28)25-18-10-8-17(9-11-18)24-15(2)27/h3-13,26H,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESBEUCBBDJBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

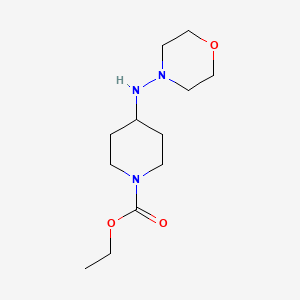
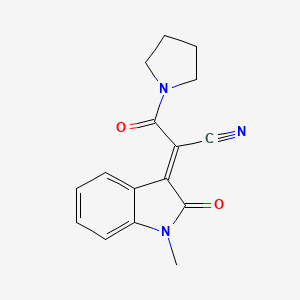
![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)
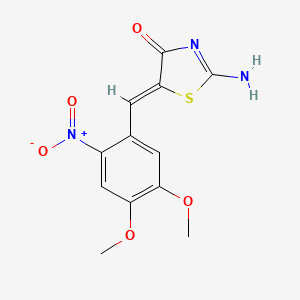

![2-(2-ethoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5122705.png)
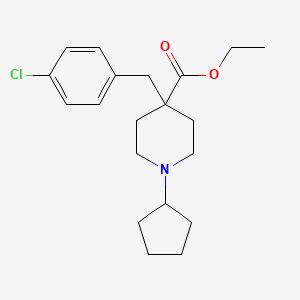

![2-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoic acid](/img/structure/B5122722.png)
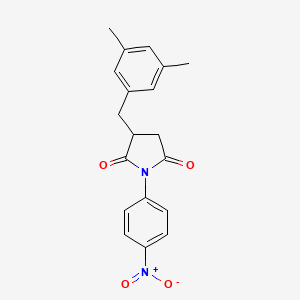
![5-{[(2,6-diethylphenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122739.png)
